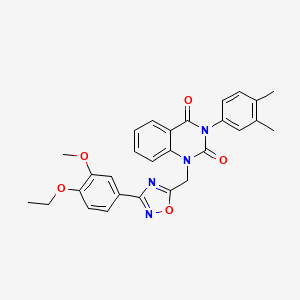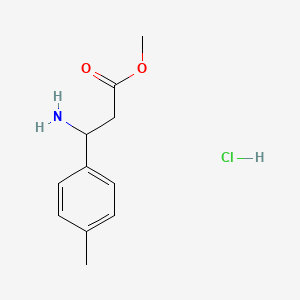
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 exerts its pharmacological effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating and degrading the NF-κB inhibitor protein IκBα. By preventing the degradation of IκBα, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 effectively blocks the activation of NF-κB and downstream signaling pathways that promote inflammation, cell survival, and proliferation. Additionally, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been shown to directly bind to and modify the activity of various proteins involved in cell signaling and metabolism.
Biochemical and Physiological Effects
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been shown to have various biochemical and physiological effects in both in vitro and in vivo models. In cancer cells, it can induce apoptosis, inhibit cell migration and invasion, and sensitize cells to chemotherapy and radiation therapy. Inflammatory cells, such as macrophages, are also affected by 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082, as it can inhibit their activation and cytokine production. In animal models, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been shown to reduce inflammation, improve insulin sensitivity, and protect against various diseases such as colitis and atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 in laboratory experiments is its specificity for inhibiting the IKK complex and NF-κB signaling pathway. This allows researchers to investigate the role of NF-κB in various diseases and test the efficacy of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 as a potential therapeutic agent. However, it is important to note that 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can also affect other signaling pathways and proteins, which may complicate the interpretation of results. Additionally, the solubility and stability of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can be challenging, and its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are numerous future directions for research on 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082. One area of interest is the development of more stable and potent analogs of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the effects of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 on other signaling pathways and proteins, and to investigate its potential in treating various diseases such as Alzheimer's disease and viral infections. Finally, the use of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 in combination with other drugs or therapies should be explored to maximize its therapeutic potential.
Conclusion
In conclusion, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 is a small molecule inhibitor that has shown promise in treating various diseases through its inhibition of the IKK complex and NF-κB signaling pathway. Its specificity and potency make it a valuable tool for investigating the role of NF-κB in disease pathogenesis and testing the efficacy of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 as a potential therapeutic agent. While there are limitations and challenges associated with using 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 in laboratory experiments, its potential in treating various diseases and its numerous future directions for research make it an exciting area of study.
Méthodes De Synthèse
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can be synthesized using a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 6-bromo-2-hydroxychromone, followed by the addition of p-toluenesulfonyl chloride and triethylamine to form the final product. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in promoting tumor growth and survival. By inhibiting NF-κB, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can induce cell death and sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has also been investigated for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as modulate the activity of immune cells such as macrophages and T cells. These effects make 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 a promising candidate for treating various autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
6-bromo-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrClFO4S/c16-9-1-4-13-8(5-9)6-14(15(19)22-13)23(20,21)10-2-3-12(18)11(17)7-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYIVTOCMKIABS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrClFO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2376752.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2376754.png)
![N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2376756.png)
![4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride](/img/structure/B2376758.png)
![6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2376760.png)
![N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2376761.png)
![6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2376762.png)

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)
![methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2376770.png)

![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2376773.png)
